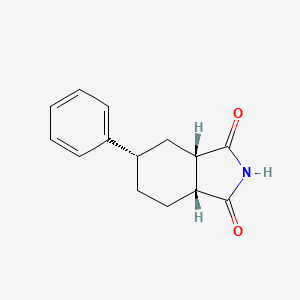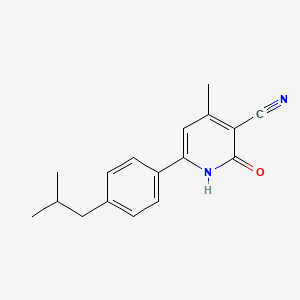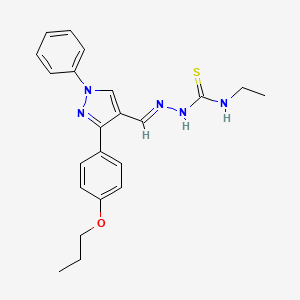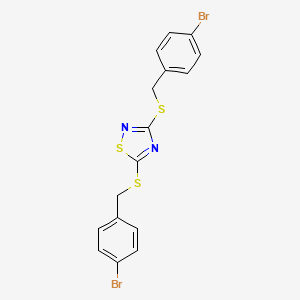
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is a chemical compound with the molecular formula C14H15NO2. It is known for its unique structural properties, which include a phenyl group attached to a cyclohexane ring with two carboxylic imide groups in a specific stereochemical configuration. This compound has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide typically involves the reaction of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid with ammonia or an amine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the imide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid.
Reduction: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-diamine.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Phenyl-octahydro-2-benzofuran-1,3-dione: Similar in structure but with a different ring system.
5-Phenyl-octahydro-1H-isoindole-1,3-dione: Another structurally related compound with different functional groups.
Uniqueness
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is unique due to its specific stereochemical configuration and the presence of both phenyl and imide groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(3aS,5S,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17)/t10-,11+,12-/m0/s1 |
InChIキー |
SHLALXCFPAKZHG-TUAOUCFPSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1C3=CC=CC=C3)C(=O)NC2=O |
正規SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)






![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048392.png)
![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

